![molecular formula C14H9Cl3O B12904818 1,3,8-Trichloro-6-ethyl-dibenzofuran CAS No. 125652-16-6](/img/structure/B12904818.png)
1,3,8-Trichloro-6-ethyl-dibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8-Trichloro-6-ethyl-dibenzofuran is a chemical compound with the molecular formula C14H9Cl3O. It is a derivative of dibenzofuran, which is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring. The presence of three chlorine atoms and an ethyl group in this compound makes it unique and potentially useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reaction is carried out under controlled temperature and pressure to ensure selective chlorination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of 1,3,8-Trichloro-6-ethyl-dibenzofuran may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The ethylation step can be achieved using ethyl halides in the presence of a suitable catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,8-Trichloro-6-ethyl-dibenzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dibenzofuran derivatives with different oxidation states.
Reduction: Reduction reactions can remove chlorine atoms or reduce the furan ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran-quinones, while substitution reactions can produce various substituted dibenzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
1,3,8-Trichloro-6-ethyl-dibenzofuran has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases where chlorinated aromatic compounds have shown efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,8-Trichloro-6-methyl-dibenzofuran: Similar in structure but with a methyl group instead of an ethyl group.
1,3,8-Trichloro-dibenzofuran: Lacks the ethyl group, making it less hydrophobic.
1,3,6,8-Tetrachloro-dibenzofuran: Contains an additional chlorine atom, which may alter its reactivity and biological activity.
Uniqueness
1,3,8-Trichloro-6-ethyl-dibenzofuran is unique due to the presence of both chlorine atoms and an ethyl group, which can significantly influence its chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry .
Eigenschaften
125652-16-6 | |
Molekularformel |
C14H9Cl3O |
Molekulargewicht |
299.6 g/mol |
IUPAC-Name |
1,3,8-trichloro-6-ethyldibenzofuran |
InChI |
InChI=1S/C14H9Cl3O/c1-2-7-3-8(15)4-10-13-11(17)5-9(16)6-12(13)18-14(7)10/h3-6H,2H2,1H3 |
InChI-Schlüssel |
LYNXFANHQJOIDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC(=C1)Cl)C3=C(O2)C=C(C=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.